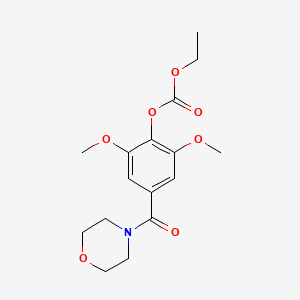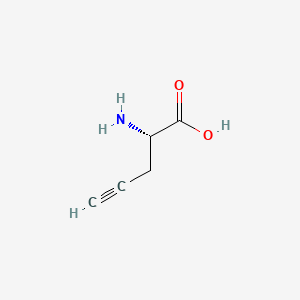
L-丙炔基甘氨酸
描述
L-Propargylglycine is a non-proteinogenic L-alpha-amino acid. It is an L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group . It’s used as an affinity labeling reagent for gamma-cystathionase and other enzymes .
Synthesis Analysis
L-Propargylglycine has been used in the synthesis of propargyl derivatives, which are used as synthetic intermediates and building blocks . A protocol for the total synthesis of (–)-epiquinamide involving the L-proline-catalyzed one-pot sequential α-amination/propargylation of aldehyde 1 (R = H) was established .Molecular Structure Analysis
The molecular formula of L-Propargylglycine is C5H7NO2 . Its average mass is 113.115 Da and its monoisotopic mass is 113.047676 Da .Physical And Chemical Properties Analysis
L-Propargylglycine has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a flash point of 118.3±25.9 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .科学研究应用
Synthetic Intermediates and Building Blocks
L-Propargylglycine is used as a synthetic intermediate and building block in the synthesis of propargyl derivatives . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Propargylation Agents
L-Propargylglycine can be used as a propargylation agent. Propargylation is a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
N-Heterocyclic systems are important as building blocks of natural products, drugs, and functional organic materials. L-Propargylglycine can be used for the direct introduction of propargyl groups into heterocyclic rings .
Inhibitor of Hydrogen Sulfide (H2S) Synthase
L-Propargylglycine is a specific inhibitor of H2S synthase of cystathionine-γ-lyase (CSE). It may be used to study the role of H2S in regulation of biological processes .
Study of Hydrogen Sulfide Synthesis and Bioactivity
L-Propargylglycine (PAG), an inhibitor of cystathionine γ-lyase (CSE), is useful in studies of hydrogen sulphide synthesis and bioactivity .
Inhibitor of Cystathionine γ-lyase (CSE)
D,L‑Propargylglycine (PAG) has been widely used as a selective inhibitor to investigate the biological functions of cystathionine γ‑lyase (CSE), which catalyzes the formation of reactive .
作用机制
Target of Action
L-Propargylglycine (PAG) primarily targets the enzyme cystathionine γ-lyase (CSE) . CSE is an enzyme that catalyzes the formation of reactive sulfur species (RSS), which play crucial roles in biological systems . PAG also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT) .
Mode of Action
PAG acts as a selective inhibitor of CSE . It interacts with the active site of the enzyme, leading to its inactivation . This interaction results in the inhibition of the formation of reactive sulfur species (RSS), which are typically catalyzed by CSE .
Biochemical Pathways
The biosynthesis of L-Propargylglycine starts with the natural amino acid L-lysine . L-lysine undergoes a series of reactions including oxidation, chlorination, and the cleavage of ammonia and formaldehyde to form a 4-chloro-allylglycine . This compound is then dechlorinated to yield L-Propargylglycine . This is the first terminal-alkyne amino acid synthesized in this pathway .
Pharmacokinetics
It is noted that pag is sufficiently membrane-permeable, indicating that it can cross cell membranes to reach its target sites within cells .
Result of Action
The primary result of PAG’s action is the inactivation of CSE . This leads to a decrease in the formation of reactive sulfur species (RSS), which are involved in various biological functions . PAG also inhibits other PLP-dependent enzymes, affecting their associated biological processes .
安全和危害
属性
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Propargylglycine | |
CAS RN |
23235-01-0, 198774-27-5 | |
| Record name | L-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-Propargylglycine?
A1: L-Propargylglycine acts as a mechanism-based inhibitor or "suicide substrate" for enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. [, , , , ]. This means L-Propargylglycine undergoes normal enzymatic processing, but during catalysis, a highly reactive intermediate forms. This intermediate irreversibly binds to the enzyme, effectively inactivating it [].
Q2: Which enzymes are primarily targeted by L-Propargylglycine?
A2: L-Propargylglycine prominently targets two enzymes involved in sulfur amino acid metabolism:
- Cystathionine γ-lyase (CSE/CGL): This enzyme catalyzes the breakdown of cystathionine into cysteine, a precursor for glutathione and hydrogen sulfide (H2S) [, , , , , ].
- Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in cysteine biosynthesis [, , ].
Q3: What are the downstream consequences of L-Propargylglycine-mediated enzyme inhibition?
A3: Inhibition of CSE and/or CBS by L-Propargylglycine leads to several metabolic consequences:
- Accumulation of cystathionine: As CSE is blocked, cystathionine, its substrate, accumulates in various tissues, including the liver, kidney, and brain [, ].
- Depletion of glutathione: With cysteine biosynthesis hampered, glutathione levels decrease, potentially leading to increased oxidative stress [, , , ].
- Reduced hydrogen sulfide (H2S) production: Inhibition of CSE, a major H2S-producing enzyme, leads to a decline in H2S levels, impacting various physiological processes, including vasodilation [, , , , , , ].
Q4: What is the molecular formula and weight of L-Propargylglycine?
A4: The molecular formula of L-Propargylglycine is C5H7NO2, and its molecular weight is 113.11 g/mol. []
Q5: Is there any spectroscopic data available for L-Propargylglycine?
A5: While specific spectroscopic data wasn't extensively detailed in the provided papers, L-Propargylglycine's structure has been confirmed using techniques like fast atom bombardment mass spectrometry (FAB-MS), NMR, and IR [, , , ]. The alkyne group, a key structural feature, can be characterized by its distinct infrared absorption band and NMR signals.
Q6: How does the structure of L-Propargylglycine contribute to its specificity towards PLP-dependent enzymes?
A6: The propargyl group (CH2-C≡CH) of L-Propargylglycine mimics the natural substrate's structure, allowing it to bind to the active site of PLP-dependent enzymes. During the enzymatic reaction, the alkyne group undergoes a rearrangement, forming a reactive allene intermediate that covalently binds to the enzyme, leading to irreversible inhibition [, ].
Q7: Are there any known structural modifications of L-Propargylglycine that alter its activity?
A7: While specific modifications weren't detailed in these papers, research suggests that incorporating L-Propargylglycine into dipeptides can significantly enhance its antibacterial activity []. Additionally, replacing specific amino acids with L-Propargylglycine in peptides can introduce functionality for labeling and studying peptide structure and interactions [, , ].
Q8: Has L-Propargylglycine shown efficacy in any disease models?
A8: While not a direct therapeutic agent in these studies, L-Propargylglycine has been instrumental in elucidating the role of H2S in various physiological processes. For instance, researchers have used L-Propargylglycine to demonstrate the contribution of H2S to:
- Hypoxic inhibition of airway sodium absorption: By inhibiting CSE and reducing H2S levels, L-Propargylglycine attenuated the decrease in sodium absorption observed in hypoxic conditions [].
- Cardioprotection induced by ischemic postconditioning: Inhibition of CSE with L-Propargylglycine partially attenuated the cardioprotective effects observed with this technique, suggesting a role for H2S in the process [].
- Modulation of bladder pain: L-Propargylglycine partially inhibited protease-activated receptor 4 (PAR4)-induced bladder pain, implicating H2S in this pain pathway [].
Q9: What analytical techniques have been employed to study L-Propargylglycine and its effects?
A9: Several analytical methods have been crucial in investigating L-Propargylglycine and its consequences:
- Enzyme activity assays: Researchers have used specific assays to measure the activity of CSE, CBS, and other relevant enzymes in various tissues and cell samples [, , , , , , , , , ].
- Chromatographic techniques: High-performance liquid chromatography (HPLC) and related methods have been employed to separate and quantify L-Propargylglycine, its metabolites, and other relevant molecules in biological samples [, ].
- Mass spectrometry (MS): Techniques like fast atom bombardment mass spectrometry (FAB-MS) have been used to identify and characterize L-Propargylglycine and its metabolites [, , ].
- Spectrophotometry: This method has been used to determine the concentration of H2S in biological samples, providing insights into the impact of L-Propargylglycine on H2S production [, ].
Q10: What are some of the key historical milestones in the research of L-Propargylglycine?
A10:
- Early synthesis and characterization: L-Propargylglycine was chemically synthesized and its potential as a precursor for other amino acids was explored [].
- Identification as a mechanism-based enzyme inhibitor: Research identified L-Propargylglycine as a "suicide substrate" for PLP-dependent enzymes, particularly CSE and methionine gamma-lyase, providing a tool to study sulfur amino acid metabolism [, ].
- Elucidating the role of H2S: L-Propargylglycine has been instrumental in uncovering the diverse physiological roles of H2S, including its involvement in vasodilation, neurotransmission, and inflammation [, , , , , ].
Q11: How has L-Propargylglycine facilitated cross-disciplinary research?
A11: L-Propargylglycine bridges diverse fields:
- Biochemistry and enzymology: Its use as a specific enzyme inhibitor has advanced our understanding of sulfur amino acid metabolism and H2S biosynthesis [, , , , ].
- Pharmacology and physiology: By modulating H2S levels, L-Propargylglycine has helped decipher the role of H2S in various physiological and pathological processes, such as vascular tone, neurotransmission, and inflammation [, , , , , , ].
- Medicinal chemistry: The unique reactivity of L-Propargylglycine has found applications in peptide labeling and modification, contributing to the development of tools for studying peptide structure and function [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



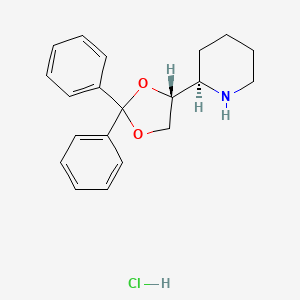
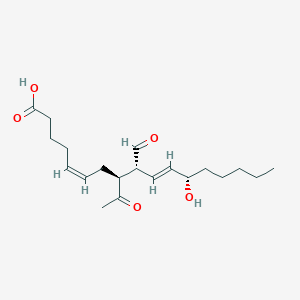
![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)
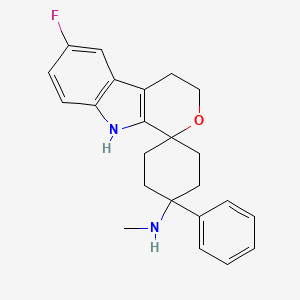
![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)

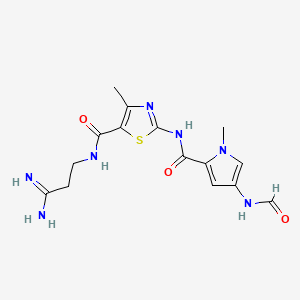
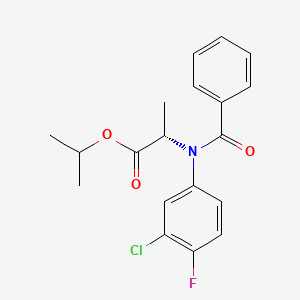
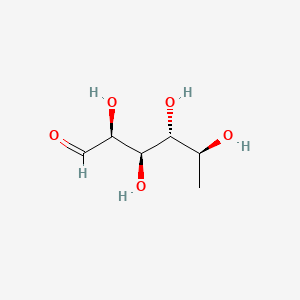
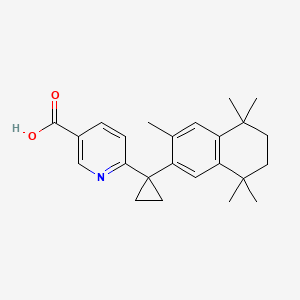
![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)
![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
